molecular formula C9H14O4 B135735 Ethyl 2,4-dioxoheptanoate CAS No. 36983-31-0

Ethyl 2,4-dioxoheptanoate

Cat. No.: B135735
CAS No.: 36983-31-0
M. Wt: 186.2 g/mol
InChI Key: DMAUJRWSYKLVHX-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxoheptanoate is an organic compound with the chemical formula C9H14O4. It is a colorless liquid at room temperature and has a sweet, fruity taste. This compound is primarily used as a flavoring agent in the food industry, imparting a fruity flavor to various products .

Scientific Research Applications

Ethyl 2,4-dioxoheptanoate has several applications in scientific research:

Safety and Hazards

For safety information and hazards related to Ethyl 2,4-dioxoheptanoate, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxoheptanoate is typically synthesized through an esterification reaction. The process involves the reaction of heptanone with glycolate to form the corresponding keto acid. This keto acid then undergoes esterification with ethanol to produce the target compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dioxoheptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxoheptanoate involves its interaction with various molecular targets. The compound’s keto groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active keto acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 2,4-dioxoheptanoate can be compared with similar compounds such as:

  • Ethyl 3-butyrylpyruvate
  • Heptanoic acid, 2,4-dioxo-, ethyl ester

Uniqueness: this compound is unique due to its specific combination of keto and ester functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various applications, from flavoring agents to potential pharmaceutical intermediates .

Properties

IUPAC Name

ethyl 2,4-dioxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-5-7(10)6-8(11)9(12)13-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAUJRWSYKLVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388307
Record name ethyl 2,4-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36983-31-0
Record name ethyl 2,4-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CCCC(C)=O
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Synthesis routes and methods II

Procedure details

To refluxing solution of sodium ethoxide (51.2 g, 0.75 mmol) in ethanol (170 ml) was added dropwise over 30 minutes a solution of 2-pentanone (59 g, 0.68 mol) in diethyl oxalate (99 g, 0.68 mol). The resulting turbid yellow mixture was refluxed further for 2 hours, cooled to room temperature, poured over 500 g ice with stirring and adjusted to pH 1-2 with concentrated sulfuric acid (~40 ml). The organic phase was extracted with benzene (3×300 ml), washed once with saturated aqueous sodium chloride and dried over anhydrous sodium sulfate, before being filtered, concentrated, and fractionally distilled at 0.1 mm Hg to give 48.2 g (38%) of the title compound as a yellow liquid; b.p. 85-95° C.
Quantity
51.2 g
Type
reactant
Reaction Step One
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170 mL
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solvent
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2-pentanone
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59 g
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reactant
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99 g
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reactant
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ice
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500 g
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0 (± 1) mol
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Yield
38%

Synthesis routes and methods III

Procedure details

Sodium (11.5 g, 500 mmol) was added to ethanol (130 mL) in portions at room temperature with vigorous stirring. After sodium got dissolved, the solution was cooled to 0° C. Methyl propyl ketone (53.0 mL, 500 mmol) was added dropwise and the stirring was continued for further 15-20 min. Diethyl oxalate (68.0 mL, 500 mmol) was added dropwise to the resulting solution at 0° C. and the stirring was continued for another 15 min at 0° C. The reaction mixture was then allowed to attain room temperature and the stirring was continued for further 12 h at this temperature. The reaction mixture was then kept in refrigerator for 24 h. The solvent was removed under vacuum at room temperature. The resulting residue was diluted with dil. hydrochloric acid on an ice bath and extracted the aqueous layer with diethyl ether (4×50 mL). The combined ether extracts were washed with water, brine, dried (Na2SO4) and concentrated under vacuum. The crude mass was chromatographed on silica gel using 3% ethyl acetate in pet. ether as eluent to yield the title compound (60.0 g, 64.5%).
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11.5 g
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reactant
Reaction Step One
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130 mL
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solvent
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0 (± 1) mol
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Methyl propyl ketone
Quantity
53 mL
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68 mL
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reactant
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Yield
64.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dioxoheptanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,4-dioxoheptanoate
Reactant of Route 3
Ethyl 2,4-dioxoheptanoate
Customer
Q & A

Q1: What is the significance of Ethyl 2,4-dioxoheptanoate in the synthesis of Isoviagra?

A1: this compound serves as a crucial starting material in the multi-step synthesis of Isoviagra. The research paper describes its reaction with methylhydrazine as the initial step in a sequence leading to the formation of 4-amino-1-methyl-5-propyl-3-pyrazolecarboxamide []. This intermediate is then further modified to ultimately yield Isoviagra.

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